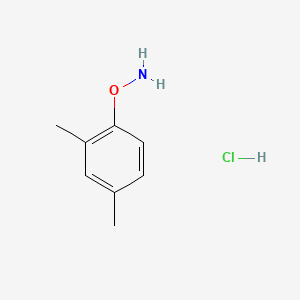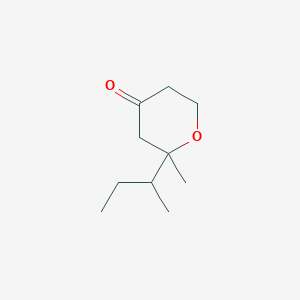
Methyl 5,5-Diethoxy-3-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5,5-Diethoxy-3-oxopentanoate is an organic compound that belongs to the class of beta-keto esters These compounds are characterized by the presence of a keto group (C=O) and an ester group (COOR) in their molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5,5-Diethoxy-3-oxopentanoate can be synthesized through several methods. One common approach involves the base-catalyzed Michael addition of diethyl malonate to methyl vinyl ketone. This reaction proceeds under mild conditions and yields the desired product with high purity. The reaction can be carried out in a solvent-free environment, making it more sustainable and environmentally friendly .
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step synthesis. The process typically starts with readily available building blocks and employs catalytic amounts of base to drive the reaction. The use of green chemistry principles, such as solvent-free reactions and minimal waste generation, is emphasized to enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5,5-Diethoxy-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Aplicaciones Científicas De Investigación
Methyl 5,5-Diethoxy-3-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 5,5-Diethoxy-3-oxopentanoate involves its reactivity as a beta-keto ester. The compound can undergo decarboxylation, where the carboxyl group is removed, leading to the formation of enolate intermediates. These intermediates can participate in various reactions, such as aldol condensations and Michael additions, to form more complex structures .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-oxopentanoate: Another beta-keto ester with similar reactivity but different substituents.
Methyl 5-methoxy-3-oxopentanoate: A compound with a methoxy group instead of an ethoxy group.
Uniqueness
Methyl 5,5-Diethoxy-3-oxopentanoate is unique due to its diethoxy substitution, which imparts distinct reactivity and solubility properties. This makes it particularly useful in specific synthetic applications where other beta-keto esters may not be as effective .
Propiedades
Fórmula molecular |
C10H18O5 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
methyl 5,5-diethoxy-3-oxopentanoate |
InChI |
InChI=1S/C10H18O5/c1-4-14-10(15-5-2)7-8(11)6-9(12)13-3/h10H,4-7H2,1-3H3 |
Clave InChI |
DGYQKAVHIIJYIQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC(=O)CC(=O)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde](/img/structure/B13691664.png)
![3-Acetylimidazo[2,1-a]isoquinoline](/img/structure/B13691667.png)
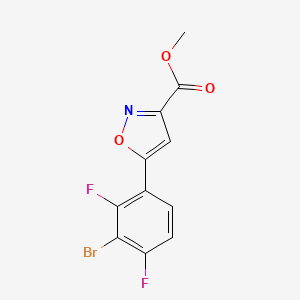
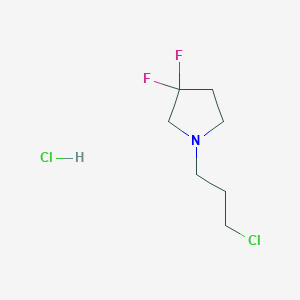
![(2R,4aR,6R,7S,8R,8aR)-8-(2-Naphthylmethoxy)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B13691672.png)
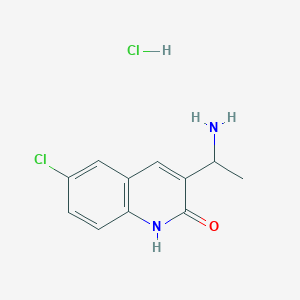

![[4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-Dioxide](/img/structure/B13691695.png)
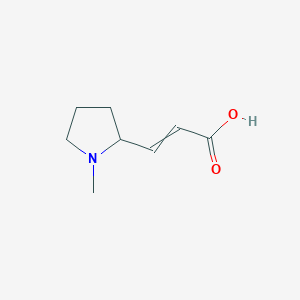
![2,2,2-Trifluoro-N-[2-iodo-4-(trifluoromethyl)phenyl]acetimidoyl Chloride](/img/structure/B13691708.png)
![2-[(2-Methyl-3-butyn-2-yl)oxy]aniline](/img/structure/B13691720.png)
